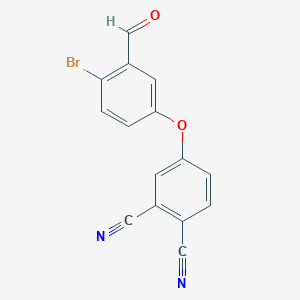

4-(4-Bromo-3-formylphenoxy)phthalonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H7BrN2O2 |

|---|---|

Molecular Weight |

327.13 g/mol |

IUPAC Name |

4-(4-bromo-3-formylphenoxy)benzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C15H7BrN2O2/c16-15-4-3-14(6-12(15)9-19)20-13-2-1-10(7-17)11(5-13)8-18/h1-6,9H |

InChI Key |

JDZCNGQKIOBXFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2)Br)C=O)C#N)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches for 4 4 Bromo 3 Formylphenoxy Phthalonitrile

Precursor Synthesis and Rational Design of Aromatic Building Blocks

The molecular architecture of 4-(4-bromo-3-formylphenoxy)phthalonitrile is composed of two primary aromatic building blocks: a substituted phenolic unit and a phthalonitrile (B49051) moiety. The efficient synthesis of the final compound is highly dependent on the strategic preparation of these precursors.

Derivatization of Phenolic Starting Materials for Phenoxy Linkage Formation

The formation of the phenoxy linkage in the target molecule occurs via the nucleophilic attack of a phenoxide ion. The reactivity of the phenol (B47542) is paramount, and it is generated in situ by deprotonation with a suitable base. The choice of base is critical and is often coordinated with the solvent and the electrophilicity of the reaction partner. Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH), which are effective in generating the phenoxide nucleophile required for the subsequent substitution reaction. google.com The phenoxide's nucleophilicity is influenced by the electronic nature of the substituents on the aromatic ring.

Synthetic Routes to Halogenated and Formyl-Substituted Phenols

The key phenolic precursor required is 4-bromo-3-formylphenol, also known as 4-bromo-2-hydroxybenzaldehyde (B134324). biosynth.combiosynth.com The synthesis of this molecule presents a regiochemical challenge: the introduction of a formyl group specifically at the ortho position to the hydroxyl group, and para to the bromine atom. Two primary methods have been established for this transformation: the Reimer-Tiemann reaction and directed ortho-formylation.

The Reimer-Tiemann reaction offers a direct, albeit often low-yielding, route from 4-bromophenol. guidechem.comwikipedia.org This reaction involves the treatment of the phenol with chloroform (B151607) (CHCl₃) in a strong aqueous base, such as sodium hydroxide (B78521) (NaOH). byjus.com The reaction proceeds through the formation of dichlorocarbene (B158193) (:CCl₂), a highly reactive electrophile, which is attacked by the electron-rich phenoxide ring. wikipedia.orgyoutube.com While this method is cost-effective, it traditionally suffers from low yields (20-35%) and the formation of isomeric byproducts. guidechem.com The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) chloride, has been shown to improve yields by facilitating the interaction between the aqueous and organic phases. guidechem.com

A more regioselective and efficient approach is the directed ortho-formylation of m-bromophenol . google.com This method utilizes a combination of magnesium chloride (MgCl₂) and a tertiary amine base like triethylamine (B128534) (TEA) to form a magnesium-phenoxide complex. orgsyn.orgorgsyn.org This complex then directs the formylation by paraformaldehyde exclusively to the ortho position of the hydroxyl group, yielding 4-bromo-2-hydroxybenzaldehyde with high selectivity. google.comorgsyn.org This method avoids the harsh conditions and selectivity issues of the classical Reimer-Tiemann reaction.

| Reaction Name | Starting Material | Key Reagents | Typical Conditions | Product | Yield | Reference(s) |

| Reimer-Tiemann Reaction | 4-Bromophenol | CHCl₃, NaOH (aq) | Biphasic system, heat (65-70°C) | 4-Bromo-2-hydroxybenzaldehyde | Low to Moderate (Improved with PTC) | guidechem.comwikipedia.org |

| Directed ortho-Formylation | m-Bromophenol | MgCl₂, Triethylamine, Paraformaldehyde | Acetonitrile (ACN), heat (80°C) | 4-Bromo-2-hydroxybenzaldehyde | High | google.comorgsyn.org |

Nucleophilic Aromatic Substitution (SNAr) Pathways for Phthalonitrile Coupling

The central C-O bond in this compound is forged via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in aromatic chemistry, where a nucleophile displaces a leaving group on an aromatic ring. nih.gov

Reaction with Activated Phthalonitriles (e.g., 4-Nitrophthalonitrile)

The SNAr reaction is greatly facilitated when the aromatic ring is activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.gov In the synthesis of phthalonitrile derivatives, 4-nitrophthalonitrile (B195368) is a commonly employed activated electrophile. The nitro group (-NO₂) and the two cyano groups (-CN) are powerful EWGs that polarize the aromatic ring, making the carbon atom attached to the nitro group highly susceptible to nucleophilic attack. researchgate.netresearchgate.net

The reaction involves the attack of the in-situ generated 4-bromo-3-formylphenoxide on the electron-deficient carbon of 4-nitrophthalonitrile, displacing the nitro group as the leaving group. This addition-elimination mechanism proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

| Phenolic Precursor | Phthalonitrile Precursor | Base | Solvent | Temperature | Time | Product | Yield | Reference(s) |

| 4-Bromo-3-formylphenol | 4-Nitrophthalonitrile | K₂CO₃ | DMF | 110°C | 12 h | This compound | Not specified | chemicalbook.com |

| Phenol (general example) | 4-Nitrophthalonitrile | K₂CO₃ | DMF | 70°C | 5 h | 4-Phenoxyphthalonitrile | Not specified | google.com |

Influence of Catalytic Systems and Reaction Conditions on Efficiency

The efficiency of the SNAr reaction for diaryl ether synthesis can be significantly influenced by the choice of reaction conditions and the use of catalytic systems. While many reactions proceed effectively with a stoichiometric amount of a strong base in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (typically 80-120°C), catalytic approaches can offer milder conditions and improved efficiency. google.comchemicalbook.com

Phase-Transfer Catalysis (PTC) is one such approach that has proven effective for O-alkylation and arylation reactions. Catalysts like quaternary ammonium (B1175870) or phosphonium (B103445) salts can facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the electrophile (e.g., 4-nitrophthalonitrile) is dissolved, thereby accelerating the reaction rate. This can be particularly useful when dealing with reactants of differing solubility.

More advanced catalytic systems for C-O cross-coupling, often involving copper or palladium, are widely used for diaryl ether synthesis. byjus.com However, for highly activated electrophiles like 4-nitrophthalonitrile, the reaction often proceeds efficiently without the need for a transition metal catalyst, relying instead on thermal activation in the presence of a suitable base. google.comchemicalbook.com The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvent (e.g., DMF, DMSO, Acetonitrile) remains crucial in optimizing the reaction rate and yield by influencing the solubility of the phenoxide salt and the stability of the Meisenheimer intermediate.

Regiochemical Control in Phenoxy-Phthalonitrile Bond Formation

The regiochemistry of the SNAr reaction is a critical aspect of the synthesis. In the coupling of 4-bromo-3-formylphenol with an activated phthalonitrile, the reaction must selectively form the ether linkage at the 4-position of the phthalonitrile ring.

This selectivity is primarily dictated by the electronic properties of the phthalonitrile electrophile. When 4-nitrophthalonitrile is used, the nitro group at the C4 position is a superior activating group and leaving group compared to the cyano groups. The strong electron-withdrawing nature of the ortho and para cyano groups, combined with the nitro group itself, renders the C4 position exceptionally electrophilic. Nucleophilic attack at this position leads to a Meisenheimer intermediate where the negative charge is effectively delocalized over the nitro group and the cyano groups, making this pathway highly favorable. nih.gov

On the part of the nucleophile, 4-bromo-3-formylphenol, the hydroxyl group is deprotonated to form the phenoxide. Although the bromine and formyl groups are electron-withdrawing, which slightly decreases the nucleophilicity of the phenoxide compared to unsubstituted phenol, it remains a potent enough nucleophile to attack the highly activated phthalonitrile ring. The known structure of the final product confirms that the reaction proceeds via the attack of the phenoxide oxygen onto the C4 position of the phthalonitrile, with subsequent displacement of the nitro group.

Multi-Step Synthetic Sequences and Yield Optimization in Complex Phthalonitrile Synthesis

A plausible synthetic pathway could start from commercially available 4-hydroxybenzonitrile. This starting material can be brominated and formylated in a regioselective manner before being converted to the phthalonitrile. A more likely route, given the availability of intermediates for pharmaceutical synthesis, involves the nucleophilic aromatic substitution (SNAr) reaction between a pre-functionalized phenol and 4-nitrophthalonitrile. innospk.com

A potential multi-step synthesis could be:

Bromination of 4-hydroxybenzaldehyde (B117250): Selective bromination of 4-hydroxybenzaldehyde at the 3-position.

Etherification: Nucleophilic aromatic substitution reaction between the resulting 3-bromo-4-hydroxybenzaldehyde (B1265673) and 4-nitrophthalonitrile in the presence of a base such as potassium carbonate. This would yield 4-(2-bromo-5-formylphenoxy)phthalonitrile. To obtain the target isomer, one would need to start with 2-bromo-5-hydroxybenzaldehyde.

Alternative Etherification: A more direct route would involve the reaction of 4-bromo-3-formylphenol with 4-nitrophthalonitrile. The synthesis of 4-bromo-3-formylphenol itself would require a multi-step process likely starting from 4-bromophenol.

The synthesis of the closely related 4-(4-bromo-3-formylphenoxy)benzonitrile (B1381863) is a known process, as this compound is a key intermediate in the synthesis of the pharmaceutical agent Crisaborole. innospk.com This suggests that a similar synthetic strategy can be applied to the phthalonitrile analogue.

Yield optimization in such multi-step syntheses involves a systematic approach to refining each reaction step. This includes:

Screening of catalysts and reagents: For the bromination and formylation steps, different catalysts and reagents can be screened to identify those that provide the highest yield and selectivity.

Optimization of reaction conditions: Parameters such as temperature, reaction time, solvent, and stoichiometry of reagents are systematically varied to find the optimal conditions for each step.

Purification techniques: Efficient purification methods are essential to isolate the desired product in high purity at each stage, which is crucial for the success of subsequent reactions. Techniques like column chromatography and recrystallization are commonly employed.

Process analytical technology (PAT): In an industrial setting, real-time monitoring of reactions can help in understanding the reaction kinetics and identifying the optimal endpoint, thereby maximizing the yield and minimizing the formation of by-products.

Recent advancements in automated synthesis and high-throughput screening can significantly accelerate the optimization of multi-step syntheses. researchgate.net

Chemical Reactivity and Transformation Pathways of 4 4 Bromo 3 Formylphenoxy Phthalonitrile

Reactivity Profiles of the Bromo Substituted Phenyl Moiety

The bromine atom on the phenyl ring of 4-(4-bromo-3-formylphenoxy)phthalonitrile is a key site for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives with potentially novel properties.

Transition-Metal Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in aryl bromides is a versatile functional group for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal catalysis. The reactivity of the bromo group in this compound is expected to be comparable to other aryl bromides, although the presence of the ortho-formyl and the phenoxy ether linkage may exert electronic and steric influences on the reaction outcomes.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. libretexts.orgnih.gov This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. libretexts.org In the context of this compound, a Suzuki-Miyaura coupling would involve the reaction of the aryl bromide with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.gov

The general catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium catalysts and ligands can be employed to optimize the reaction, with catalyst systems often tailored to the specific substrates.

Below is a representative table of conditions that could be applied for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)2 | PPh3 | K2CO3 | Toluene/H2O | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | - | Na2CO3 | DME/H2O | 80-90 |

| 3 | 3-Thienylboronic acid | PdCl2(dppf) | - | Cs2CO3 | Dioxane | 75-85 |

This is a hypothetical data table based on typical Suzuki-Miyaura reaction conditions for aryl bromides.

The Negishi coupling is a cross-coupling reaction between an organozinc compound and an organohalide, catalyzed by a nickel or palladium complex. This reaction is particularly useful for the formation of carbon-carbon bonds involving sp, sp2, and sp3-hybridized carbon atoms. The reaction of this compound with an organozinc reagent would provide access to a variety of substituted derivatives.

The chemoselectivity of the Negishi coupling is a notable feature, often allowing for the coupling of aryl halides in the presence of other functional groups. researchgate.net The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.

A representative set of conditions for the Negishi coupling of this compound is outlined in the table below.

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Yield (%) |

| 1 | Phenylzinc chloride | Pd(PPh3)4 | - | THF | 80-90 |

| 2 | Ethylzinc bromide | PdCl2(dppf) | - | Dioxane | 70-80 |

| 3 | Alkynylzinc chloride | Pd(dba)2 | Xantphos | THF | 75-85 |

This is a hypothetical data table based on typical Negishi reaction conditions for aryl bromides.

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgnih.gov The Sonogashira coupling of this compound with various terminal alkynes would lead to the formation of alkynyl-substituted phthalonitrile (B49051) derivatives. These products could serve as precursors for more complex molecular architectures.

The reaction can often be carried out under mild conditions, including at room temperature and in aqueous media, making it a versatile tool in organic synthesis. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with the copper co-catalyst. thieme-connect.de

The following table presents plausible conditions for the Sonogashira coupling of this compound.

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | i-Pr2NH | Toluene | 80-90 |

| 3 | 1-Heptyne | PdCl2(dppf) | CuI | Piperidine | DMF | 75-85 |

This is a hypothetical data table based on typical Sonogashira reaction conditions for aryl bromides.

The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions to be developed, involving the reaction of a Grignard reagent with an organohalide. organic-chemistry.org It is typically catalyzed by a nickel or palladium complex. This method provides an economical route for the synthesis of unsymmetrical biaryls and other coupled products. organic-chemistry.org The application of the Kumada coupling to this compound would allow for the introduction of various alkyl and aryl groups.

A significant advantage of the Kumada coupling is the direct use of readily available Grignard reagents. However, the high reactivity of Grignard reagents can sometimes limit the functional group tolerance of the reaction.

Representative conditions for the Kumada coupling of this compound are shown below.

| Entry | Grignard Reagent | Catalyst | Solvent | Yield (%) |

| 1 | Phenylmagnesium bromide | Ni(dppe)Cl2 | THF | 70-80 |

| 2 | Methylmagnesium iodide | Pd(PPh3)4 | Diethyl ether | 65-75 |

| 3 | Vinylmagnesium bromide | Ni(acac)2 | THF | 60-70 |

This is a hypothetical data table based on typical Kumada reaction conditions for aryl bromides.

Nucleophilic Substitution Reactions Involving the Bromine Atom

While less common for unactivated aryl halides compared to cross-coupling reactions, nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound could potentially occur under specific conditions. The presence of the electron-withdrawing formyl group ortho to the bromine atom may provide some activation towards nucleophilic attack, although the phthalonitrile moiety is not directly activating the reaction site.

In related systems, such as 4-bromo-5-nitrophthalonitrile, the bromine atom can be displaced by nucleophiles. researchgate.netresearchgate.net The nitro group in this related compound is a strong activating group for SNAr reactions. While the formyl group in this compound is less activating than a nitro group, SNAr reactions with strong nucleophiles or under forcing conditions might be feasible.

Potential nucleophiles could include alkoxides, thiolates, and amines. The following table illustrates hypothetical conditions for the nucleophilic substitution of the bromine atom in this compound.

| Entry | Nucleophile | Base | Solvent | Temperature (°C) |

| 1 | Sodium methoxide | - | Methanol | 100-120 |

| 2 | Potassium thiophenoxide | - | DMF | 120-140 |

| 3 | Aniline | K2CO3 | DMSO | 150-170 |

This is a hypothetical data table based on general conditions for nucleophilic aromatic substitution on moderately activated aryl halides.

Reactivity of the Formyl (Aldehyde) Functional Group

The aldehyde group is a key site for chemical modification, offering pathways to a variety of structures through condensation, oxidation, and reduction reactions.

The formyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a cornerstone of coordination chemistry and materials science. researchgate.netnih.gov The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. nih.gov

The reaction is typically catalyzed by an acid or a base and is often reversible. nih.govscience.gov The stability of the resulting Schiff base can be influenced by the nature of the substituents on both the aldehyde and the amine. Aromatic aldehydes, such as the one present in the title compound, generally form more stable Schiff bases compared to aliphatic aldehydes. researchgate.net This reactivity allows for the linking of the this compound unit to various amine-containing molecules, including polymers, biomolecules, and other complex organic structures. For instance, reaction with anilines or alkylamines would yield the corresponding N-aryl or N-alkyl imine derivatives, effectively functionalizing the phthalonitrile precursor for further applications.

Table 1: Illustrative Schiff Base Condensation Reaction

This table presents a generalized reaction scheme for the formation of a Schiff base from this compound and a generic primary amine (R-NH₂).

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Primary Amine (R-NH₂) | N-Substituted Imine Derivative of this compound | Condensation |

The aldehyde functionality can be easily oxidized to the corresponding carboxylic acid. Research has shown that a closely related compound, 4-(4-formylphenoxy)phthalonitrile, undergoes self-oxidation to 4-(4-carboxylphenoxy)phthalonitrile under ambient conditions, particularly during crystallization by slow evaporation in air. researchgate.netcumhuriyet.edu.trcumhuriyet.edu.tr This suggests that the formyl group in this compound is also susceptible to oxidation.

Controlled oxidation can be achieved using a variety of standard oxidizing agents. The resulting carboxylic acid derivative, 4-(4-bromo-3-carboxyphenoxy)phthalonitrile, is a valuable intermediate. The carboxylic acid group can then be used for further derivatization, such as esterification or amidation, or it can serve as an anchoring group for binding to metal surfaces or for incorporation into metal-organic frameworks (MOFs). researchgate.netnih.gov This transformation is crucial for creating phthalocyanine (B1677752) precursors with tailored solubility and functionality. researchgate.net

Table 2: Oxidation of the Formyl Group

This table outlines the transformation of the aldehyde to a carboxylic acid, based on analogous reactions.

| Starting Material | Transformation | Product | Key Feature |

| This compound | Oxidation | 4-(4-Bromo-3-carboxyphenoxy)phthalonitrile | Conversion of aldehyde to carboxylic acid |

| 4-(4-formylphenoxy)phthalonitrile | Spontaneous self-oxidation in air | 4-(4-carboxylphenoxy)phthalonitrile | Demonstrates the susceptibility of the formyl group to oxidation researchgate.netcumhuriyet.edu.trcumhuriyet.edu.tr |

The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation converts the aldehyde into a benzyl (B1604629) alcohol-type functionality. The choice of reducing agent is critical to avoid the unintended reduction of other functional groups. For example, milder reagents like NaBH₄ are often preferred to preserve the nitrile and bromo groups. The resulting alcohol, 4-(4-bromo-3-hydroxymethylphenoxy)phthalonitrile, can participate in esterification or etherification reactions, providing another route for functionalization.

Selective reduction protocols are important when dealing with multi-functional molecules. rsc.org For instance, diisobutylaluminum hydride (DIBAL-H) has been used to selectively reduce ester groups in the presence of a benzylic bromide, highlighting the possibility of fine-tuning reaction conditions to target specific groups. rsc.org While direct reduction to an amine from an aldehyde is not a standard one-step process, the alcohol can be converted to a leaving group and then substituted with an amine, or the aldehyde can be converted to an amine via reductive amination.

Reductive amination provides a direct pathway from the aldehyde to a secondary or tertiary amine. This reaction involves the initial formation of a Schiff base (or an intermediate iminium ion) by reacting the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

This method is highly efficient for creating a C-N bond. By reacting this compound with a desired primary amine (R-NH₂) and a suitable reducing agent, a diverse range of N-substituted aminomethyl derivatives can be synthesized. This pathway is a powerful tool for introducing new functionalities and extending the molecular framework of the starting phthalonitrile.

Reactivity of the Nitrile Functionalities on the Phthalonitrile Core

The two adjacent nitrile groups on the benzene (B151609) ring are the defining feature of the phthalonitrile core, primarily known for their ability to form large, conjugated macrocycles.

The most significant reaction of the phthalonitrile moiety is its cyclotetramerization to form phthalocyanines. nih.govnih.gov This template reaction typically involves heating four phthalonitrile units in the presence of a metal salt (like zinc chloride, cobalt(II) chloride, or copper(II) chloride) in a high-boiling solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or 1-pentanol. researchgate.netumich.edu A strong base, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is often used as a catalyst. nih.gov

When this compound is used as the precursor, the resulting product is a tetra-substituted metallophthalocyanine. The four (4-bromo-3-formylphenoxy) groups are positioned at the periphery of the phthalocyanine macrocycle. This reaction allows for the creation of complex, functional phthalocyanines where the aldehyde groups remain available for post-synthesis modification, such as forming larger assemblies or linking to other molecular systems. Mixed cyclotetramerization with other substituted phthalonitriles can also be employed to create unsymmetrically substituted phthalocyanines. researchgate.net

Table 3: Generalized Cyclotetramerization Reaction

This table illustrates the formation of a substituted metallophthalocyanine from the title compound.

| Precursor (4 units) | Reagents | Product | Macrocycle |

| This compound | Metal Salt (e.g., ZnCl₂), High-boiling solvent (e.g., DMF), Base (e.g., DBU) | Tetrakis-[4-(4-bromo-3-formylphenoxy)]metallophthalocyanine | Phthalocyanine |

Directed Functionalization of Cyano Groups

The primary and most significant chemical transformation involving the cyano groups of this compound is their directed functionalization through cyclotetramerization to form the highly conjugated macrocyclic system of phthalocyanine. This reaction pathway is a cornerstone in the synthesis of a wide array of peripherally substituted phthalocyanine derivatives, leveraging the inherent reactivity of the ortho-dinitrile functionality.

The process of cyclotetramerization involves the condensation of four molecules of the phthalonitrile precursor, leading to the formation of a large, planar aromatic system composed of four isoindole units linked by aza bridges. This transformation is not spontaneous and typically requires specific reaction conditions to proceed efficiently. The presence of the bromo, formyl, and phenoxy substituents on the periphery of the phthalonitrile ring system does not impede this fundamental reactivity but rather serves to functionalize the resulting phthalocyanine, thereby tuning its physical and chemical properties.

The directed functionalization of the cyano groups into a phthalocyanine macrocycle can be achieved through several established synthetic protocols. These methods generally fall into two main categories: metal-templated cyclotetramerization and metal-free synthesis.

Metal-Templated Cyclotetramerization:

This is the most common and often highest-yielding method for phthalocyanine synthesis. rsc.orgumich.edu In this approach, a metal salt, such as a halide or acetate (B1210297) of a divalent metal (e.g., Zn(II), Co(II), Ni(II), Cu(II)), acts as a template, coordinating with the nitrogen atoms of the cyano groups. hum-ecol.ru This coordination polarizes the C≡N bond, increasing the electrophilicity of the nitrile carbon and facilitating the intramolecular and intermolecular condensation reactions that lead to the formation of the macrocycle around the central metal ion. umich.edu

The reaction is typically carried out by heating the phthalonitrile precursor with the metal salt in a high-boiling point solvent like quinoline, 2-(dimethylamino)ethanol (DMAE), or pentanol. umich.edumdpi.com In some cases, the reaction can also be performed under solvent-free conditions by melting the reactants together at high temperatures. researchgate.net The choice of the metal template is crucial as it becomes permanently chelated in the central cavity of the resulting metallophthalocyanine and significantly influences the properties of the final product.

Metal-Free Phthalocyanine Synthesis:

While metal-templated reactions are prevalent, it is also possible to synthesize the metal-free phthalocyanine derivative (H₂Pc). This is typically achieved by heating the phthalonitrile in a high-boiling alcohol, such as n-pentanol or n-hexanol, in the presence of a strong organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.comrsc.org The base facilitates the formation of a lithium alkoxide from the alcohol, which then initiates the cyclotetramerization process. mdpi.com Subsequent acidification is often required to protonate the core nitrogen atoms and yield the stable metal-free macrocycle.

The presence of electron-withdrawing groups, such as the bromo and formyl substituents on this compound, can influence the reactivity of the cyano groups. These groups can increase the electrophilicity of the nitrile carbons, potentially facilitating the cyclotetramerization reaction. nih.gov

A study on the synthesis of the closely related 4-(4-formylphenoxy)phthalonitrile has been reported, which serves as a direct precursor for functionalized phthalocyanines. researchgate.net Although the specific cyclotetramerization of this compound has not been detailed in the reviewed literature, the reaction is expected to proceed under standard conditions. The resulting tetrakis(4-bromo-3-formylphenoxy)phthalocyanine would be a valuable platform for further post-synthetic modifications, particularly through the reactive aldehyde groups.

The table below summarizes typical reaction conditions for the cyclotetramerization of peripherally substituted phthalonitriles, which are analogous to the expected transformation of this compound.

Table 1: Representative Reaction Conditions for the Cyclotetramerization of Substituted Phthalonitriles

| Phthalonitrile Precursor | Reaction Type | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Peripherally substituted phthalonitriles | Metal-Templated Cyclotetramerization | ZnCl₂, CoCl₂, or NiCl₂; melt at 230°C under N₂ | Tetrasubstituted metallophthalocyanine | researchgate.net |

| 4-Nitrophthalonitrile (B195368) and 4-aminophenol (B1666318) derived phthalonitrile | Metal-Templated Cyclotetramerization | Anhydrous K₂CO₃ in DMF at room temperature for 3 days to form the precursor, followed by cyclotetramerization. | Tetrasubstituted phthalocyanine | isuct.ru |

| Hexadeca-substituted phthalonitriles | Metal-Free Cyclotetramerization | Metallic Li in 1-hexanol (B41254) at 150°C for 2 hours, followed by acidification with glacial acetic acid. | Hexadeca-substituted metal-free phthalocyanine | mdpi.com |

| Unsubstituted Phthalonitrile | Metal-Free Cyclotetramerization (Solvothermal) | DBU in ethanol (B145695) under solvothermal conditions. | β-metal-free phthalocyanine | rsc.org |

| 4-{4-[tris(4-octyloxyphenyl)methyl]phenoxy}phthalonitrile | Metal-Templated Cyclotetramerization | Cu(II), Ni(II), or Co(II) acetates in the presence of urea. | Corresponding metal phthalocyaninates | hum-ecol.ru |

Role As a Precursor in the Synthesis of Advanced Materials and Molecular Assemblies

Precursor for Substituted Phthalocyanine (B1677752) Macrocycles

Phthalocyanines are large, aromatic macrocyclic compounds with a distinctive 18 π-electron system, which imparts exceptional thermal and chemical stability, as well as unique optical and electronic properties. researchgate.net The functionalization of the phthalocyanine periphery is a key strategy for tuning their physicochemical properties for specific applications. researchgate.netacs.org

The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile (B49051) precursors. umich.eduresearchgate.net Symmetrically substituted phthalocyanines are formed when a single type of substituted phthalonitrile is used. In the case of 4-(4-Bromo-3-formylphenoxy)phthalonitrile, a self-condensation reaction would lead to a symmetrically substituted phthalocyanine, where each of the four isoindole units bears a 4-bromo-3-formylphenoxy group.

More complex, unsymmetrically substituted phthalocyanines, such as A3B-type, can be synthesized through the statistical condensation of two different phthalonitrile precursors. nih.gov This method, however, often results in a mixture of products that are challenging to separate. nih.gov To overcome this, solid-phase synthesis has emerged as a powerful technique for producing pure asymmetrically substituted phthalocyanines. nih.gov This method involves attaching one phthalonitrile precursor to a solid support and reacting it with an excess of a second phthalonitrile in solution. nih.gov This approach allows for the selective synthesis of the desired AB3-type phthalocyanine, which remains on the solid support while the symmetrical B4-type by-product is washed away. nih.gov

The presence of a reactive formyl (aldehyde) group in this compound is a key design feature that allows for the creation of phthalocyanine precursors with reactive side chains. This aldehyde functionality can participate in a variety of subsequent chemical reactions, enabling the attachment of other molecules or functional groups to the phthalocyanine periphery. This post-synthesis modification is crucial for tailoring the properties of the final phthalocyanine for specific applications, such as improving solubility or introducing catalytic sites. The ability to introduce reactive groups opens up possibilities for creating more complex and functional molecular assemblies. researchgate.netnih.gov

The substituents on the periphery of a phthalocyanine macrocycle have a profound impact on its properties. acs.orgnih.gov Electron-withdrawing groups, for instance, can significantly alter the electronic structure, leading to changes in the molecule's redox potentials and UV-visible absorption spectra. acs.orgacs.orgnih.gov These electronic effects can enhance the stability of the phthalocyanine against oxidative degradation. acs.org

The steric bulk of the peripheral substituents also plays a critical role. nih.gov Bulky groups can prevent the aggregation of phthalocyanine molecules, which is often a problem that can quench their desirable photophysical properties. nih.gov By controlling aggregation, the performance of phthalocyanines in applications such as photodynamic therapy and organic solar cells can be optimized. researchgate.net Furthermore, the nature of the peripheral groups can influence the coordination environment of the central metal ion within the phthalocyanine cavity, which in turn affects the catalytic and electronic properties of the complex. acs.orgnih.gov

Precursor for High-Performance Polymeric Materials

Beyond macrocycle synthesis, phthalonitrile-based compounds are precursors to a class of high-performance thermosetting resins known for their exceptional thermal stability and other desirable properties. researchgate.netresearchgate.net

Phthalonitrile resins are a type of thermosetting polymer that exhibits outstanding thermal and oxidative stability, making them suitable for applications in aerospace, electronics, and other high-temperature environments. researchgate.netresearchgate.netresearchgate.net These resins are formed through the polymerization of phthalonitrile monomers, often in the presence of a curing agent. The resulting polymers have a highly cross-linked network structure, which contributes to their high glass transition temperatures and excellent mechanical properties. researchgate.netwsu.edu The incorporation of ether linkages, as is present in this compound, can enhance the processability of the resins. google.com

| Resin Type | Key Features | Potential Applications |

|---|---|---|

| Phthalonitrile Resins | Exceptional thermal and oxidative stability, high char yields, excellent mechanical properties. researchgate.netwsu.edu | Aerospace components, high-temperature structural adhesives, electronic encapsulants. researchgate.netresearchgate.net |

| Epoxy-Phthalonitrile Copolymers | Improved processability, high glass transition temperatures, good mechanical strength. mdpi.commdpi.com | High-performance composites, coatings. mdpi.commdpi.com |

| Phthalonitrile Resins with Benzoxazine (B1645224) | Synergistic curing effects, enhanced thermal stability. exlibrisgroup.com | Flame-resistant materials, electronic packaging. exlibrisgroup.com |

The polymerization of phthalonitrile monomers is a complex process that can be initiated by heat or the addition of a curing agent. rsc.orgtandfonline.com The curing process typically involves the reaction of the nitrile groups to form a network of triazine rings and phthalocyanine structures. researchgate.netacs.orgmdpi.com A variety of curing agents can be used, including aromatic amines, which can significantly reduce the curing time and temperature. google.comrsc.orgtandfonline.com

The mechanism often begins with a nucleophilic attack on the nitrile carbon, leading to the formation of an intermediate species that propagates the polymerization. exlibrisgroup.com In the case of resins containing benzoxazine, the ring-opening of the benzoxazine provides active hydrogen species and amine structures that synergistically catalyze the polymerization of the nitrile groups. exlibrisgroup.com The curing kinetics, which describe the rate and extent of the polymerization reaction, are influenced by factors such as the type and concentration of the curing agent, the temperature, and the specific chemical structure of the phthalonitrile monomer. researchgate.netmdpi.com Understanding and controlling the curing kinetics is essential for optimizing the processing and final properties of the thermoset material.

Polymerization Mechanisms and Curing Kinetics

Catalytic Effects of Additives and Functional Groups

The polymerization, or curing, of phthalonitrile monomers is typically initiated and accelerated by the introduction of various catalytic additives. These additives lower the required curing temperature and shorten the reaction time. mdpi.com Common catalysts include amines, phenols, acids, and metal salts. mdpi.comrsc.org

Aromatic diamines, such as 1,3-bis(3-aminophenoxy)benzene (B75826) (m-APB) and bis[4-(4-aminophenoxy)phenyl]sulfone (B80366) (p-BAPS), are frequently used curing agents. google.comresearchgate.net They are typically added to the molten phthalonitrile monomer to initiate the cross-linking process. google.com However, the volatility of some amine curing agents at high processing temperatures can be a drawback, potentially leading to voids in the final polymer matrix. google.commdpi.comrsc.org

Strong organic or inorganic acids, like p-toluenesulfonic acid, and various metal salts can also effectively catalyze the polymerization of phthalonitrile resins. google.commdpi.com The presence of certain functional groups within the phthalonitrile monomer molecule itself can also have a catalytic effect. For instance, hydroxyl (-OH) or amino (-NH2) groups integrated into the monomer's structure can promote the curing reaction. mdpi.comnih.gov In the case of this compound, the formyl group (-CHO) represents a reactive site, though its specific catalytic or modifying effects on the polymerization of the nitrile groups are not detailed in the available literature.

Table 1: Common Catalytic Additives for Phthalonitrile Resins

| Catalyst Type | Examples | Reference |

|---|---|---|

| Aromatic Amines | 1,3-bis(3-aminophenoxy)benzene (m-APB), bis[4-(4-aminophenoxy)phenyl]sulfone (p-BAPS) | google.com |

| Acids | p-Toluenesulfonic Acid | researchgate.net |

| Metal Salts | Not specified in detail | google.com |

| Functional Groups | Phenolic Hydroxyl, Amino | mdpi.com |

Self-Catalyzed Polymerization Approaches

To overcome issues associated with external curing agents, such as their volatility, researchers have developed self-curing or self-polymerizing phthalonitrile monomers. mdpi.comresearchgate.net This is achieved by designing monomers that contain internal catalytic functionalities.

A common strategy involves incorporating reactive groups like phenolic hydroxyls or primary amines directly into the phthalonitrile molecule's structure. rsc.orgresearchgate.net For example, a novel phthalonitrile monomer containing an amino group was shown to cure through autocatalysis, driven by the active hydrogen in the amino group. researchgate.net Similarly, the presence of residual phenolic hydroxyl groups in a triphenol A-based phthalonitrile precursor was found to promote the curing reaction without the need for an additional curing agent. rsc.org These self-curing systems can offer advantages such as lower melting points and wider processing windows. rsc.org

For this compound, the formyl and bromo functional groups could potentially influence its reactivity, but specific studies demonstrating self-catalyzed polymerization driven by these groups are not available.

Copolymerization Strategies for Tailored Properties

Copolymerization is another effective strategy to modify the properties of phthalonitrile polymers, enhancing processability and performance characteristics. researchgate.netresearchgate.net This involves blending and co-reacting phthalonitrile monomers with other compatible resins or different phthalonitrile monomers.

Blending different phthalonitrile monomers, such as a biphenyl-based phthalonitrile with an oligomeric phthalonitrile, can result in copolymers with larger processing windows compared to the individual neat polymers. researchgate.netresearchgate.net Furthermore, phthalonitrile resins can be copolymerized with other high-performance polymers like benzoxazines or epoxies. researchgate.netresearchgate.net The curing of these blended systems can be complex, sometimes involving synergistic effects where the curing of one component can promote the polymerization of the other. For instance, the polymerization of phthalonitrile groups can be effectively promoted by benzoxazine moieties, leading to a reduction in the curing temperature. researchgate.netresearchgate.net

These copolymerization strategies allow for the tailoring of final material properties, such as thermal stability, mechanical strength, and processability, to meet the demands of specific applications in aerospace and electronics. researchgate.netrsc.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 1,3-bis(3-aminophenoxy)benzene |

| 4-(4-Bromo-3-formylphenoxy)benzonitrile (B1381863) |

| bis[4-(4-aminophenoxy)phenyl]sulfone |

| 4-Bromo-3-formylphenol |

| p-toluenesulfonic acid |

| 4-(4-tritylphenoxy)phthalonitrile |

| diamino diphenyl sulfone |

| 1,3-bis(3,4-dicyanophenoxy)benzene |

| α,α,α′-Tris(4-hydroxyphenyl)-1-ethyl-4-isopropylbenzene |

| 4-nitrophthalonitrile (B195368) |

| 4-aminophenoxy)phthalonitrile |

| 1,3-diiminoisoindoline |

| 4,4′-bis(p-perfluoro-phenol-(bis(p-phenol)propane-2,2-diyl)-p-oxy-diphthalonitrile) |

Exploration of Applications of Derivatives and Polymers of 4 4 Bromo 3 Formylphenoxy Phthalonitrile

Catalytic Systems Derived from Phthalocyanine (B1677752) Complexes

Phthalocyanine complexes derived from 4-(4-bromo-3-formylphenoxy)phthalonitrile are emerging as highly effective catalysts in a variety of chemical transformations. The central metal ion within the phthalocyanine ring acts as the primary catalytic site, while the peripheral substituents, originating from the formyl and bromo groups, can modulate the catalyst's activity, selectivity, and stability.

In the field of electrocatalysis, metallophthalocyanine derivatives of this compound have shown considerable promise, particularly in the electrochemical reduction of carbon dioxide (CO2). Cobalt phthalocyanine (CoPc) complexes, for instance, have been identified as effective catalysts for the conversion of CO2 into valuable products like methanol. nih.gov In-situ X-ray absorption spectroscopy has revealed that the active site for this transformation is Co(I). nih.gov The molecularly dispersed CoPc on a conductive carbon support is crucial for efficient electron transfer and the multi-electron reduction of CO2. nih.gov

The formyl and bromo groups on the periphery of the phthalocyanine can be further functionalized to enhance catalytic performance. For example, the introduction of diethylamino groups at the nonperipheral positions of phthalocyanines can lead to the formation of electropolymerized films, creating robust and reusable catalytic surfaces. nih.gov

Table 1: Electrocatalytic Performance of a Cobalt Phthalocyanine Derivative in CO2 Reduction

| Parameter | Value | Reference |

| Product | Methanol | nih.govnih.gov |

| Active Site | Co(I) | nih.gov |

| Key Requirement | Molecular dispersion on conductive support | nih.gov |

| Methanol Partial Current Density | >150 mA cm⁻² | nih.gov |

This table presents generalized findings for cobalt phthalocyanine systems, which are directly relevant to derivatives of this compound.

While specific studies on the heterogeneous and homogeneous catalytic applications of this compound derivatives are still emerging, the broader class of phthalocyanine-based catalysts is well-established in this domain. These catalysts are utilized in various organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The ability to electropolymerize phthalocyanine derivatives, as demonstrated with related compounds, opens up possibilities for creating robust heterogeneous catalysts that can be easily separated from the reaction mixture. nih.gov The formyl group on the this compound precursor can be converted to other functional groups, such as carboxylic acids, which can then be used to anchor the catalyst to a solid support, further enhancing its utility in heterogeneous catalysis.

Advanced Materials for Electrochemical Technologies

The unique electrochemical properties of polymers and macrocycles derived from this compound make them suitable for a range of electrochemical technologies beyond catalysis.

Derivatives of this compound hold significant potential for the development of highly sensitive and selective electrochemical sensors. The phthalocyanine core can be electropolymerized onto an electrode surface, creating a stable and electroactive film. nih.gov These modified electrodes can be used to detect a variety of analytes. For instance, sensors based on related phthalocyanine complexes have been developed for the detection of neurotransmitters like dopamine. nih.govnih.govresearchgate.netaminer.cn The presence of the formyl and bromo groups on the precursor molecule allows for the introduction of specific recognition elements, enhancing the sensor's selectivity towards the target analyte.

Table 2: Performance of a Phthalocyanine-Based Electrochemical Sensor for Dopamine

| Parameter | Value | Reference |

| Analyte | Dopamine | nih.govnih.gov |

| Sensing Mechanism | Electrocatalytic oxidation | nih.gov |

| Key Feature | High sensitivity and selectivity | nih.gov |

This table illustrates the potential application of derivatives of this compound in electrochemical sensing, based on data from similar phthalocyanine systems.

Electrochromic materials change their optical properties in response to an applied electrical potential, making them suitable for applications such as smart windows and displays. Metallophthalocyanine films derived from precursors like this compound can exhibit electrochromic behavior. researchgate.net The color of the film can be reversibly switched by controlling the oxidation state of the central metal ion and the phthalocyanine ring. The ability to form thin, uniform films through electropolymerization is a significant advantage for the fabrication of electrochromic devices. nih.gov The substituents on the phthalocyanine ring can influence the color, switching speed, and stability of the electrochromic material. nih.gov

Materials for Electronic and Optoelectronic Devices

The extended π-conjugated system of phthalocyanines derived from this compound imparts them with interesting electronic and optoelectronic properties. These materials can be processed into thin films for use in various electronic devices. nih.govaps.org The formyl and bromo groups provide handles for modifying the molecular packing and electronic energy levels, which are crucial for optimizing device performance. While direct applications of this compound derivatives in this area are still under investigation, the broader family of phthalocyanines has been explored for use in organic field-effect transistors (OFETs), solar cells, and light-emitting diodes. The ability to form ordered thin films and the inherent charge-transporting properties of these materials make them promising candidates for future electronic and optoelectronic technologies. nih.gov

Semiconductors and Photoconductors

Phthalonitrile-based materials, particularly their metal-containing derivatives (phthalocyanines), are well-regarded for their semiconductor properties. acs.org The extensive π-conjugation in the phthalocyanine macrocycle, formed through the cyclotrimerization of phthalonitrile (B49051) monomers, facilitates charge transport. researchgate.net After high-temperature annealing, the resulting polycondensed rings in phthalonitrile resins can create efficient pathways for the movement of charge carriers, enabling them to function as conductive materials. researchgate.netrsc.org This inherent conductivity makes them suitable for a range of electronic applications. rsc.orgrsc.orgmanipal.edu

The charge transport properties, chemical stability, and synthetic versatility of metal phthalocyanines make them ideal candidates for use in organic thin-film transistors (OTFTs). acs.org The performance of these devices can be enhanced by modifying the phthalocyanine structure, for instance, by introducing solubilizing groups to facilitate solution processing. acs.org

Furthermore, phthalonitrile-based polymers have demonstrated potential in the realm of photoconductivity. chemrxiv.org Photoconductive materials exhibit an increase in electrical conductivity upon absorbing photons. ephys.kz This phenomenon is central to the operation of various optoelectronic devices, including phototransistors and photoresistors. ephys.kz Research into novel phthalocyanine-based covalent organic polymers has shown that their unique, randomly ordered crystalline morphology can lead to significantly enhanced panchromatic light-absorption and high photoconductivity with a rapid photoresponse. chemrxiv.org The ability to generate a significant photocurrent upon light absorption makes these materials highly attractive for applications in optical and electronic devices. chemrxiv.org While direct studies on the photoconductive properties of polymers derived from this compound are not available, the general characteristics of phthalonitrile-based polymers suggest a strong potential for such applications.

Functional Polymers in Electronic Applications

The excellent thermal stability, low dielectric loss, and high mechanical properties of phthalonitrile resins make them highly suitable for various electronic applications. researchgate.netrsc.org These properties are crucial for the reliability and performance of modern electronic devices, which are increasingly required to operate under demanding conditions. researchnester.com Phthalonitrile-based polymers are being explored for use as high-performance dielectrics, materials for ray shielding, electromagnetic wave-transparent materials, and in electromagnetic interference (EMI) shielding. rsc.orgrsc.orgmanipal.edu

The low dielectric constant and dielectric loss of certain fluorinated phthalonitrile resins, for instance, make them ideal candidates for microelectronic and other electronic packaging materials. rsc.org In one study, a fluorinated phthalonitrile resin exhibited a dielectric constant of 2.84 and a dielectric loss of 0.007 at 50 MHz, coupled with outstanding thermal stability. rsc.org

Moreover, the development of phthalonitrile/epoxy copolymers has led to molding compounds with high glass transition temperatures (Tg), low coefficients of thermal expansion (CTE), and intrinsic flame retardancy, all of which are critical properties for electronic packaging. dntb.gov.ua The ability to tailor the properties of phthalonitrile resins through copolymerization and the incorporation of functional groups opens up a wide range of possibilities for their use in advanced electronic systems. dntb.gov.ua

High-Performance Composite Materials

Phthalonitrile resins are renowned for their use as matrix materials in high-performance composites, particularly for applications demanding exceptional thermal and mechanical stability. specificpolymers.comresearchgate.netresearchgate.net

Matrix Resins for Aerospace and Industrial Applications

The aerospace industry, in particular, stands to benefit significantly from the adoption of phthalonitrile-based composites. researchnester.comspecificpolymers.comfaa.govnih.govmdpi.com These materials offer a lightweight alternative to traditional metals like titanium, with the potential for substantial weight savings and, consequently, improved fuel efficiency and performance in aircraft and space vehicles. dntb.gov.uaspecificpolymers.com The high thermal stability of phthalonitrile composites makes them suitable for components exposed to extreme temperatures, such as in jet engines and thermal protection systems. researchnester.comfaa.gov

Phthalonitrile composites are also finding applications in a variety of other industries, including marine, automotive, and industrial sectors where high strength, chemical resistance, and durability are paramount. researchnester.comyoutube.com Their excellent resistance to moisture absorption is a key advantage in marine environments. faa.gov The versatility in processing methods, including resin transfer molding (RTM), vacuum-assisted resin transfer molding (VARTM), and filament winding, further enhances their appeal for manufacturing complex composite structures. researchgate.net

Thermal Stability and Mechanical Properties of Phthalonitrile-Based Composites

Phthalonitrile-based composites are distinguished by their exceptional thermal stability, with the ability to withstand continuous use at temperatures exceeding 300°C. researchgate.netspecificpolymers.com The highly cross-linked aromatic structure of the cured resin contributes to this remarkable heat resistance. researchgate.net Glass transition temperatures (Tg) for phthalonitrile resins can exceed 400°C, and in some cases, are not observed at all, indicating a very stable network. faa.gov

The mechanical properties of phthalonitrile composites are equally impressive. When reinforced with fibers such as carbon or glass, these composites exhibit high strength and stiffness. researchgate.netfaa.gov The properties can be tailored by adjusting the fiber type, orientation, and volume fraction, as well as by modifying the resin matrix itself. bohrium.comperformance-composites.commdpi.com

Below are tables summarizing the typical thermal and mechanical properties of various phthalonitrile-based composites, providing a benchmark for the potential performance of composites derived from this compound. It is important to note that the data presented is for representative phthalonitrile systems and not specifically for composites made from the title compound.

Table 1: Thermal Properties of Representative Phthalonitrile Composites

| Composite System | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA, 5% weight loss) | Reference |

|---|---|---|---|

| Phthalonitrile/Glass Fiber | >450°C | >500°C | researchgate.net |

| Phthalonitrile/Carbon Fiber | >450°C | ~585°C | researchgate.net |

| Phthalonitrile-Novolac/Glass Fiber | >300°C | 430°C | nih.gov |

| Phthalonitrile-Silicon Carbide | 338°C | - | researchgate.net |

| Fluorinated Phthalonitrile Resin | >400°C | 501°C | rsc.org |

Table 2: Mechanical Properties of Representative Phthalonitrile Composites

| Composite System | Flexural Strength (MPa) | Flexural Modulus (GPa) | Interlaminar Shear Strength (ILSS) (MPa) | Reference |

|---|---|---|---|---|

| Phthalonitrile/Carbon Fiber (IM7) | - | - | - | capes.gov.br |

| Phthalonitrile-Novolac/Glass Fiber | 946 | - | 86 | nih.gov |

| Phthalonitrile/Glass Fiber | 668 | - | 84.6 | researchgate.net |

| Graphite Fiber-Reinforced Phthalonitrile | - | - | Drops with increasing temperature | researchgate.net |

| Phthalonitrile-Silicon Carbide | Enhanced with filler | Enhanced with filler (up to 3.1 GPa storage modulus) | - | researchgate.net |

Computational and Theoretical Investigations on 4 4 Bromo 3 Formylphenoxy Phthalonitrile and Its Derived Structures

Density Functional Theory (DFT) Calculations for Molecular Architecture

DFT calculations are instrumental in elucidating the three-dimensional structure and electronic landscape of 4-(4-bromo-3-formylphenoxy)phthalonitrile. These computational methods provide a quantum mechanical-level understanding of the molecule's properties.

Geometry Optimization and Conformational Analysis

The geometry of this compound has been optimized using DFT methods, such as B3LYP with various basis sets, to determine its most stable conformation. mdpi.comnih.gov The molecule possesses several rotatable bonds, primarily the ether linkage between the phthalonitrile (B49051) and the bromo-formyl-phenyl rings, and the bond connecting the formyl group to its phenyl ring. This leads to the possibility of multiple conformers with different spatial arrangements of these functional groups. mdpi.comnih.gov

Computational studies on analogous substituted phthalonitriles have shown that different conformers can exist due to the rotation around the ether bond, leading to cis and trans orientations of the substituents relative to the phthalonitrile moiety. researchgate.net For this compound, the rotation of the bromo-formyl-phenoxy group relative to the phthalonitrile ring would give rise to distinct conformers. The orientation of the formyl group (either pointing towards or away from the ether linkage) further increases the number of possible stable or metastable conformers. The relative energies of these conformers are calculated to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally.

Analysis of Electronic Structure (HOMO-LUMO Energies, Molecular Orbitals)

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. DFT calculations provide valuable information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of a molecule's ability to donate or accept electrons.

Studies on structurally related formylphenoxy phthalonitrile derivatives reveal that the HOMO is typically localized on the phenoxy moiety, while the LUMO is predominantly distributed over the electron-withdrawing phthalonitrile ring. scispace.com This suggests that the formylphenoxy part of the molecule acts as the primary electron-donating region, while the phthalonitrile part is the electron-accepting region. This separation of the frontier molecular orbitals is characteristic of a molecule with potential for intramolecular charge transfer upon electronic excitation.

The presence of the bromine atom and the formyl group on the phenoxy ring further influences the electronic structure. The electron-withdrawing nature of both the bromine and formyl groups is expected to lower the energy of the HOMO compared to an unsubstituted phenoxy-phthalonitrile. The calculated HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. edu.krd

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Prediction and Elucidation of Reaction Mechanisms and Pathways

Computational chemistry plays a vital role in predicting and understanding the mechanisms of reactions involving this compound.

Computational Studies on Nucleophilic Aromatic Substitution

The phthalonitrile ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) reactions due to the presence of the two electron-withdrawing nitrile groups. Computational studies on similar systems help in understanding the reaction pathway, which typically proceeds through a stepwise mechanism involving the formation of a Meisenheimer complex as an intermediate. The calculations can predict the activation energy barriers for the formation and decomposition of this intermediate, providing insights into the reaction kinetics.

Modeling of Cross-Coupling Reactions

The bromine atom on the phenoxy ring of this compound is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov Computational modeling of these reactions can elucidate the complex catalytic cycle, which involves steps like oxidative addition, transmetalation, and reductive elimination. DFT calculations can be used to determine the geometries and energies of the transition states and intermediates for each step, helping to understand the factors that control the reaction's efficiency and selectivity. For instance, modeling can help in selecting the optimal palladium catalyst and reaction conditions for coupling the bromo-substituted ring with various boronic acids. nih.gov

Investigation of Aldehyde Functional Group Transformations

The formyl (aldehyde) group in this compound is a versatile functional group that can undergo various transformations. One notable reaction is its oxidation to a carboxylic acid. Interestingly, a related compound, 4-(4-formylphenoxy)phthalonitrile, has been observed to undergo self-oxidation to 4-(4-carboxylphenoxy)phthalonitrile under ambient conditions during crystallization. researchgate.net Computational studies can model the mechanism of such oxidation reactions, investigating the role of atmospheric oxygen and potential catalytic effects of the crystalline environment. These theoretical investigations can provide a deeper understanding of the stability and reactivity of the aldehyde group in this class of compounds.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of 4-(4-bromo-3-formylphenoxy)phthalonitrile and its derivatives.

Green Chemistry Approaches: Traditional nitrile synthesis often involves hazardous reagents like metal cyanides. acs.org Future synthetic strategies are expected to move towards greener alternatives. One promising avenue is the one-pot synthesis of nitriles from aldehydes, which is directly applicable to the formyl group in a related precursor. organic-chemistry.orgajgreenchem.com Such methods often utilize environmentally benign catalysts and solvents, such as deep eutectic solvents or silica (B1680970) gel, and can proceed under mild conditions. organic-chemistry.orgajgreenchem.com Biocatalytic processes, employing enzymes like aldoxime dehydratases, represent another sustainable pathway for nitrile synthesis that avoids the use of toxic cyanide. researchgate.netresearchgate.netmdpi.com These enzymatic methods are known for their high selectivity and operation in aqueous media under mild conditions. mdpi.comjournals.co.za

Advanced Etherification Methods: The synthesis of the diphenyl ether linkage in the molecule can also be improved. While classical methods like the Williamson and Ullmann ether syntheses are effective, they often require harsh conditions. Newer methods, such as palladium-catalyzed and Chan-Lam coupling reactions, offer milder conditions for forming aryl ethers. Research into reducing esters to ethers also presents a novel, though less direct, potential route for creating similar ether linkages under mild conditions. youtube.comarkat-usa.org

A summary of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Emerging Sustainable Synthetic Strategies

| Synthetic Target | Traditional Method | Emerging Sustainable Alternative(s) | Key Advantages |

|---|---|---|---|

| Nitrile Group | Use of toxic cyanides (e.g., HCN, metal cyanides) acs.org | - One-pot synthesis from aldehydes using green catalysts (e.g., deep eutectic solvents, silica-gel) organic-chemistry.orgajgreenchem.com - Biocatalytic dehydration of aldoximes researchgate.netresearchgate.netmdpi.com | - Avoids toxic reagents - Mild reaction conditions - High atom economy researchgate.net |

Exploration of Advanced Functionalization Strategies for Multi-Responsive Materials

The formyl and bromo groups are ideal anchor points for creating multi-responsive, or "smart," materials that can change their properties in response to external stimuli. rsc.org

Stimuli-Responsive Polymers: The aldehyde functionality can be used to create hydrogels and other polymeric materials that respond to changes in pH, temperature, or the presence of specific chemicals. nih.gov For instance, the formyl group can react with amines to form Schiff bases (imines), which are dynamic covalent bonds that can impart self-healing properties to materials. mdpi.com This could lead to the development of smart coatings or hydrogels. Furthermore, polymers based on poly(phthalaldehyde) can be designed as "debonding-on-demand" adhesives that depolymerize in response to specific chemical triggers like acids or fluorides. rsc.org

Photo-responsive Systems: The core structure can be functionalized with photo-responsive units, such as azobenzenes. acs.org This would allow for the creation of materials whose properties, such as shape or color, can be controlled by light. The resulting materials could find applications in optical data storage, molecular switches, and soft robotics.

Integration into Hybrid Organic-Inorganic Systems

The development of hybrid materials, which combine the properties of both organic and inorganic components, is a rapidly growing field of materials science. rsc.orgrsc.orgresearchgate.net The bromo group on the this compound molecule is an excellent anchor for grafting onto inorganic surfaces or for participating in cross-coupling reactions to create extended hybrid networks.

Surface Modification: The molecule can be attached to the surface of inorganic nanoparticles (e.g., silica, titania, gold) to modify their properties. This can improve their dispersibility in organic media or introduce new functionalities, such as light-harvesting or sensing capabilities. researchgate.net

Porous Frameworks: The molecule can be used as a building block for creating porous organic-inorganic hybrid materials like metal-organic frameworks (MOFs) or periodic mesoporous organosilicas (PMOs). rsc.org These materials have high surface areas and tunable pore sizes, making them suitable for applications in catalysis, gas storage, and separation. The organic functionality within the pores can be designed for selective guest binding. rsc.org The synergistic combination of organic and inorganic components allows for the design of materials with tunable structural and electronic properties. frontiersin.org For instance, tuning the components in hybrid perovskites can engineer the material's band gap for applications in solar cells. acs.org

Tailoring Molecular Design for Specific High-Technology Applications

The phthalonitrile (B49051) group is a precursor to phthalocyanines, a class of molecules with outstanding thermal stability and unique electronic and photophysical properties. rsc.orgnih.gov By carefully designing the substituents on the phthalocyanine (B1677752) ring, which can be achieved through the functional groups on the this compound precursor, the resulting materials can be tailored for a range of high-technology applications.

Nonlinear Optics: Phthalocyanines are known to exhibit strong nonlinear optical (NLO) responses, particularly reverse saturable absorption (RSA), which is crucial for optical limiting applications. nih.govnih.gov The extensive π-electron system of the phthalocyanine macrocycle can be modulated by peripheral substituents, allowing for the fine-tuning of NLO properties.

Sensors: Phthalocyanine-based materials are excellent candidates for chemical sensors due to their sensitivity to changes in their chemical environment. mdpi.com The formyl group, or derivatives thereof, can act as a specific binding site for analytes, and the resulting interaction can be detected through changes in the optical or electronic properties of the phthalocyanine.

Advanced Polymers and Resins: Phthalonitrile-based resins are known for their exceptional thermal resistance and are used in high-performance applications in the aerospace and electronics industries. uni-jena.debohrium.comresearchgate.net The functional groups on this compound can be used to improve the processability of these resins or to introduce additional functionalities. researchgate.net For example, the formyl group could participate in curing reactions, potentially at lower temperatures than traditional phthalonitrile resins. researchgate.net

Photomedicine: Phthalocyanines are used as photosensitizers in photodynamic therapy (PDT) for cancer. nih.gov The design of new phthalocyanine derivatives with improved targeting and therapeutic efficiency is an active area of research. nih.govacs.org The formyl and bromo groups on the precursor molecule provide handles for attaching targeting moieties or for conjugation to drug delivery systems.

A summary of the potential applications based on molecular design is provided in Table 2.

Table 2: Tailored Applications of this compound Derivatives

| Application Area | Key Functional Moiety | Rationale for Application |

|---|---|---|

| Nonlinear Optics | Phthalocyanine | Large, polarizable π-system leads to strong NLO effects. nih.govnih.gov |

| Chemical Sensors | Phthalocyanine, Formyl Group | High sensitivity to environmental changes; formyl group as a potential binding site. mdpi.com |

| High-Performance Polymers | Phthalonitrile | Forms highly cross-linked, thermally stable polymers. uni-jena.debohrium.com |

Q & A

How is 4-(4-Bromo-3-formylphenoxy)phthalonitrile synthesized, and what are the critical parameters for achieving high purity?

Category: Basic Research Question

Answer:

The compound is synthesized via nucleophilic aromatic substitution between 4-nitrophthalonitrile and 4-bromo-3-hydroxybenzaldehyde derivatives. Key parameters include:

- Reaction conditions: Use of anhydrous DMF as a solvent, K₂CO₃ as a base, and controlled heating (60–80°C) for 12–24 hours .

- Purification: Column chromatography with silica gel (eluent: dichloromethane/hexane mixtures) or recrystallization from chloroform/ethanol yields >90% purity .

- Oxidation sensitivity: The aldehyde group is prone to ambient oxidation; thus, inert atmospheres (N₂/Ar) are recommended during synthesis .

What spectroscopic techniques are most reliable for characterizing this compound and its oxidized derivatives?

Category: Basic Research Question

Answer:

- ¹H/¹³C NMR: Distinct aldehyde proton signals at δ 10.1–10.3 ppm and aromatic carbons (δ 110–160 ppm) confirm the structure. Post-oxidation, carboxyl groups show broad O–H signals (δ 12–13 ppm) and carbonyl carbons at δ 170–175 ppm .

- FT-IR: Aldehyde C=O stretches at 1700–1720 cm⁻¹ shift to 1680–1700 cm⁻¹ for carboxylic acids. Cyano groups (C≡N) appear at 2220–2240 cm⁻¹ .

- XRD: Resolves crystal packing influenced by O–H∙∙∙O and C–H∙∙∙N hydrogen bonds, with unit cell parameters (e.g., a = 6.3591 Å, α = 88.43°) validated against B3LYP-6-311++G(d,p) calculations .

How does the oxidation of the aldehyde group to carboxyl affect the stability and electronic properties of the compound?

Category: Advanced Research Question

Answer:

- Thermodynamic stability: B3LYP calculations show the carboxyl derivative (2) has lower total energy (ΔE = ~50 kcal/mol) than the aldehyde (1), favoring oxidation .

- Electronic effects: The electron-withdrawing carboxyl group reduces HOMO-LUMO gaps by 0.3–0.5 eV, enhancing charge-transfer potential in phthalocyanine precursors .

- Crystallographic stability: Carboxyl groups form R(8) O–H∙∙∙O dimers (bond length: 2.62–2.65 Å, angle: 171°), while C–H∙∙∙N interactions stabilize π-π stacking .

What computational methods are suitable for modeling hydrogen-bonding networks in the crystal structure of oxidized derivatives?

Category: Advanced Research Question

Answer:

- DFT methods: B3LYP/6-311++G(d,p) accurately predicts O–H∙∙∙O (1.82 Å) and C–H∙∙∙N (2.3–2.5 Å) bond lengths, validated against XRD data .

- Periodic boundary conditions: Use CASTEP or VASP for lattice energy minimization, incorporating dispersion corrections (e.g., Grimme’s D3) to model Cg∙∙∙Cg interactions (3.4–3.6 Å spacing) .

- Hirshfeld surface analysis: Quantifies intermolecular contacts (e.g., 12% O∙∙∙H, 8% N∙∙∙H contributions) to explain packing motifs .

How can thermal polymerization of this compound be optimized without curing agents?

Category: Advanced Research Question

Answer:

- Self-promoted curing: The bromo-formyl substituent acts as an electron-deficient site, enabling cyano trimerization at 230–250°C (N₂ atmosphere). FT-IR monitoring shows C≡N peak reduction (2240 → 2200 cm⁻¹) as isoindoline/triazine rings form .

- Kinetic analysis: Kissinger method reveals activation energy (Eₐ) of 85–95 kJ/mol. Isothermal curing (250°C for 12 h) achieves 95% crosslinking .

- Thermal stability: Cured resins retain 72% mass at 800°C (TGA), with glass transition temperatures (Tg) >350°C .

What role do C–N∙∙∙Cg and Cg∙∙∙Cg interactions play in the photophysical properties of phthalocyanines derived from this compound?

Category: Advanced Research Question

Answer:

- Aggregation effects: Cg∙∙∙Cg stacking (3.5 Å) in asymmetric phthalocyanines (e.g., A₃B-type) reduces fluorescence quantum yields (ΦF) by 40% in DMF due to exciton quenching .

- Solvent polarity: Low-polarity solvents (toluene) minimize aggregation, enhancing ΦF to 0.25–0.30. Zn(II) phthalocyanines show redshifted Q-bands (680 → 710 nm) compared to metal-free analogs .

- Theoretical modeling: TD-DFT (CAM-B3LYP) predicts charge-transfer transitions (S₀ → S₁) at 650–700 nm, consistent with UV-vis data .

How can asymmetric phthalocyanines be designed using this compound as a precursor?

Category: Advanced Research Question

Answer:

- Statistical condensation: Mix with non-bromo phthalonitriles (e.g., 4-nitrophthalonitrile) in a 3:1 ratio. Metal templates (Zn(OAc)₂, CoCl₂) direct regioselectivity, yielding >60% A₃B-type products .

- Post-functionalization: Schiff base formation at the aldehyde group enables conjugation with amines (e.g., 3,5-diaminobenzoic acid) for sensor applications .

- MALDI-TOF MS: Confirms monodispersity (m/z 1200–1500) and absence of homo-coupled byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.